![molecular formula C12H14N2O7 B10816046 {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is a complex organic compound that features a combination of oxolane, carbamoyl, and nitrofuran moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran ring suggests potential antimicrobial properties, while the oxolane and carbamoyl groups may contribute to its chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate typically involves multiple steps:
Formation of the Oxolane Derivative: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Carbamoylation: The oxolane derivative is then reacted with a carbamoyl chloride in the presence of a base such as triethylamine to form the carbamoyl oxolane intermediate.
Nitrofuran Coupling: The final step involves coupling the carbamoyl oxolane intermediate with 5-nitrofuran-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming reactive intermediates.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of various carbamoyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Antimicrobial Agents: The nitrofuran moiety is known for its antimicrobial activity, making this compound a candidate for developing new antibiotics.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: Exploration as a lead compound for developing new therapeutic agents, particularly for infections and inflammatory diseases.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of {[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate involves its interaction with biological targets such as enzymes and microbial cell components. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that damage cellular components. The carbamoyl group may enhance binding affinity to specific proteins, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.
Furazolidone: Another nitrofuran derivative used as an antimicrobial agent.
Oxolane Derivatives: Compounds containing the oxolane ring, used in various chemical and pharmaceutical applications.
Uniqueness
{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate is unique due to its combination of structural features, which may confer distinct chemical reactivity and biological activity compared to other nitrofuran and oxolane derivatives. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Propriétés
Formule moléculaire |
C12H14N2O7 |
|---|---|
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C12H14N2O7/c15-10(13-6-8-2-1-5-19-8)7-20-12(16)9-3-4-11(21-9)14(17)18/h3-4,8H,1-2,5-7H2,(H,13,15) |
Clé InChI |
ZHONJLIWJDULBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CNC(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



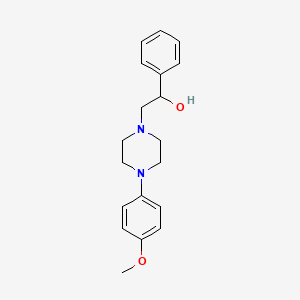
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B10815975.png)
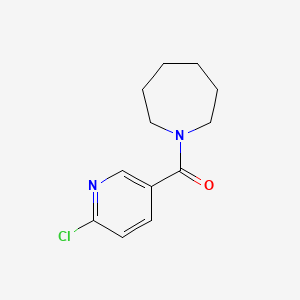
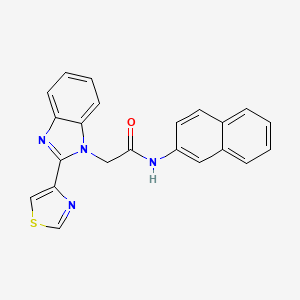
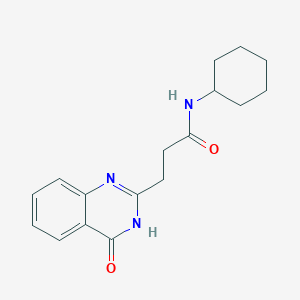

![7-Chloro-3-methyl-1-phenylpyrazolo[3,4-b][1,5]benzoxazepine](/img/structure/B10816015.png)
![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)

![N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B10816032.png)
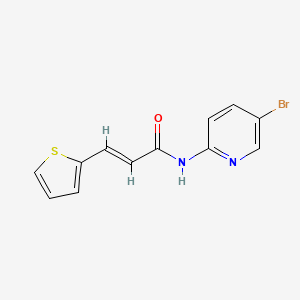
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)

